![molecular formula C18H16N2O3 B14168213 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide CAS No. 774183-29-8](/img/structure/B14168213.png)
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is an organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone moiety fused with a phenyl group and a propanamide side chain
Métodos De Preparación
The synthesis of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives and acyl or aroyl chlorides.
Reaction Conditions: The reaction is carried out in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The benzoxazinone moiety can undergo substitution reactions with aromatic amines, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of fibrinogen receptor antagonists, which have potential therapeutic applications.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptidomimetics.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with molecular targets such as fibrinogen receptors. The compound’s benzoxazinone moiety plays a crucial role in binding to these receptors, inhibiting their activity and thereby exerting its biological effects .
Comparación Con Compuestos Similares
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide can be compared with other benzoxazinone derivatives and quinazolinone analogs:
Propiedades
Número CAS |
774183-29-8 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2O3/c1-11(2)16(21)19-13-9-7-12(8-10-13)17-20-15-6-4-3-5-14(15)18(22)23-17/h3-11H,1-2H3,(H,19,21) |
Clave InChI |
CEYYMKAFNNDWMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Solubilidad |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
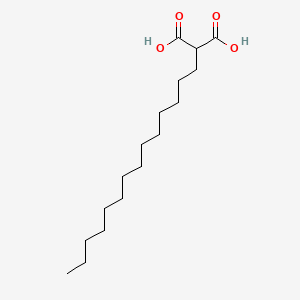

![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
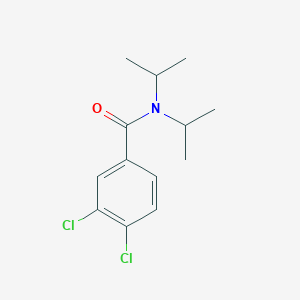
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
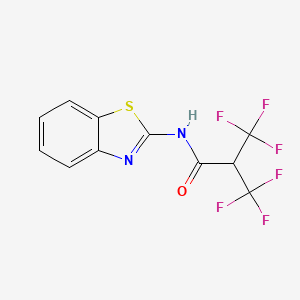
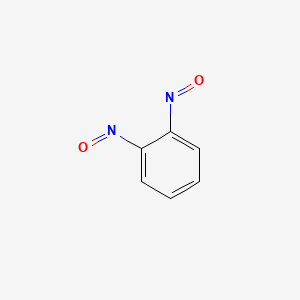
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
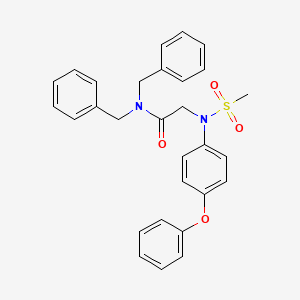

![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
